molecular formula C13H18O4 B108048 3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one CAS No. 19051-49-1

3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one

Cat. No. B108048
CAS RN: 19051-49-1
M. Wt: 238.28 g/mol
InChI Key: NRMNDJSDOFWISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one, commonly known as DHM, is a natural flavonoid found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been used in traditional medicine for centuries to treat hangovers, liver disease, and other ailments. In recent years, DHM has gained attention for its potential therapeutic applications in various fields of scientific research.

Mechanism Of Action

DHM exerts its therapeutic effects through various mechanisms of action. One such mechanism involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH), which is responsible for metabolizing alcohol in the liver. By inhibiting ALDH, DHM can reduce the accumulation of toxic byproducts of alcohol metabolism, thereby protecting the liver from damage.
DHM has also been shown to modulate the activity of various neurotransmitters in the brain, including GABA and glutamate. By modulating these neurotransmitters, DHM can reduce anxiety and depression symptoms.

Biochemical And Physiological Effects

DHM has been shown to have various biochemical and physiological effects in the body. In animal studies, DHM has been shown to reduce liver damage caused by alcohol and other toxins. DHM has also been shown to reduce anxiety and depression symptoms in animal models.

Advantages And Limitations For Lab Experiments

DHM has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized in the lab. DHM is also relatively stable and has a long shelf life, making it ideal for use in long-term experiments.
However, DHM also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. DHM is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on DHM. One area of interest is the development of DHM-based therapies for the treatment of liver disease and alcoholism. Another area of interest is the development of DHM-based therapies for the treatment of anxiety and depression.
Other potential future directions include the study of DHM's effects on other neurotransmitters in the brain, as well as its potential use in the treatment of other diseases and disorders. Overall, DHM is a promising compound with a wide range of potential therapeutic applications in various fields of scientific research.

Synthesis Methods

DHM can be extracted from the bark, leaves, and fruit of the Hovenia dulcis tree. However, the most common method of synthesis involves the use of chemical reactions. One such method involves the reaction of 2,4-pentanedione with 2,6-dimethylphenol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DHM.

Scientific Research Applications

DHM has been studied extensively for its potential therapeutic effects in various fields of scientific research. In the field of medicine, DHM has been shown to have hepatoprotective effects, meaning it can protect the liver from damage caused by toxins and other harmful substances. DHM has also been studied for its potential use in the treatment of alcoholism and alcohol-related liver disease.
In the field of neuroscience, DHM has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. DHM has also been studied for its potential use in the treatment of anxiety and depression.

properties

CAS RN

19051-49-1

Product Name

3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3,5-dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H18O4/c1-4-5-6-8(14)11-9(15)7-10(16)13(2,3)12(11)17/h7,15,17H,4-6H2,1-3H3

InChI Key

NRMNDJSDOFWISH-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O

Canonical SMILES

CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.